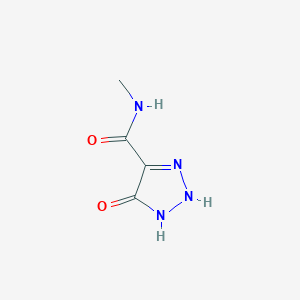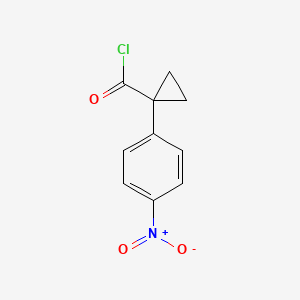
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It belongs to the category of carbonyl chlorides and is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 4-nitrophenyl cyclopropanecarboxylate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include thionyl chloride, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The nitro group can participate in redox reactions, while the carbonyl chloride group can undergo substitution reactions. These reactions are facilitated by the electronic properties of the nitro and carbonyl chloride groups, which make the compound highly reactive under specific conditions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds, such as:
4-Nitrophenyl chloroformate: Similar in structure but with a different reactive group.
Cyclopropanecarbonyl chloride: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzoyl chloride: Similar nitro group but different carbonyl chloride positioning.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H8ClNO3 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO3/c11-9(13)10(5-6-10)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
InChI-Schlüssel |
WWCLPVPRXJWMSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
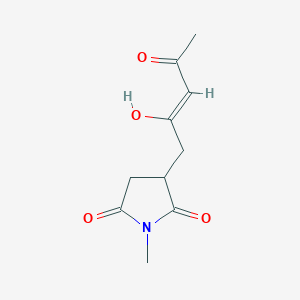
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
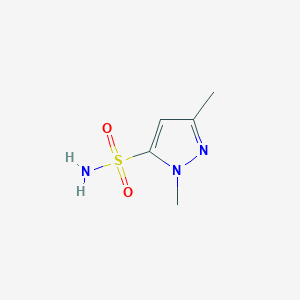
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
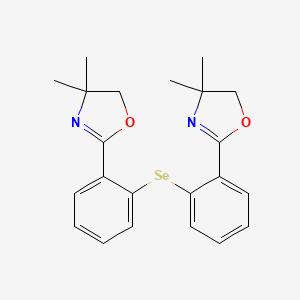
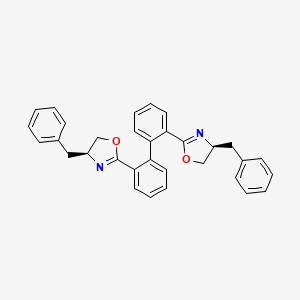
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)

